molecular formula C9H15F3N2O2 B12979289 1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one

1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one

Cat. No.: B12979289
M. Wt: 240.22 g/mol
InChI Key: FLBGOYQUJOXZEZ-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one is a synthetic organic compound that features a piperidine ring substituted with an aminomethyl and hydroxyl group, and a trifluoropropanone moiety

Preparation Methods

The synthesis of 1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Aminomethyl and Hydroxyl Groups: Functionalization of the piperidine ring to introduce the aminomethyl and hydroxyl groups can be achieved through nucleophilic substitution and oxidation reactions.

    Attachment of the Trifluoropropanone Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets. The aminomethyl and hydroxyl groups allow the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. The trifluoropropanone moiety can participate in electrophilic interactions, enhancing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C9H15F3N2O2

Molecular Weight

240.22 g/mol

IUPAC Name

1-[4-(aminomethyl)-4-hydroxypiperidin-1-yl]-3,3,3-trifluoropropan-1-one

InChI

InChI=1S/C9H15F3N2O2/c10-9(11,12)5-7(15)14-3-1-8(16,6-13)2-4-14/h16H,1-6,13H2

InChI Key

FLBGOYQUJOXZEZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CN)O)C(=O)CC(F)(F)F

Origin of Product

United States

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